N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The unique structure of this compound, which includes a benzothiadiazole moiety and a bromobenzamide group, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzothiadiazole moiety can undergo oxidation or reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-arylbenzamides, while oxidation reactions can produce benzothiadiazole-5-carboxylic acids.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide can be compared with other benzothiadiazole derivatives, such as:
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
These compounds share the benzothiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H8BrN3OS |
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Molecular Weight |
334.19 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-3-1-8(2-4-9)13(18)15-10-5-6-11-12(7-10)17-19-16-11/h1-7H,(H,15,18) |
InChI Key |
KVASFXDBHKHDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=NSN=C3C=C2)Br |
Origin of Product |
United States |
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